7,8-dichloro-3H-quinazolin-4-one - 17395-39-0

7,8-dichloro-3H-quinazolin-4-one

Catalog Number: EVT-2901577
CAS Number: 17395-39-0
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • ** Cyclization of appropriately substituted benzamides:** [] describes the synthesis of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones by cyclizing 2-[(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzamides. A similar strategy, utilizing a suitably substituted benzamide, could be employed for 7,8-dichloro-3H-quinazolin-4-one synthesis.
  • Formation of Pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines: [] describes the synthesis of a new heterocyclic system, pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, using 7-chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines (synthesized from 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde) as intermediates.
  • Synthesis of Heterocyclic-Fused Quinoxalinones and Quinazolinones: [] describes the synthesis of a series of substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, tetrazolo[1,5-a]quinoxalin-4(5H)-ones, and pyrazolo[1,5-c]quinazolin-5(6H)-ones. While the specific use of 7,8-dichloro-3H-quinazolin-4-one is not mentioned, its structural similarity suggests its potential application as a starting material or intermediate in similar synthetic pathways.
Applications
  • Drug Discovery: 7,8-Dichloro-3H-quinazolin-4-one can be used as a building block for synthesizing a diverse library of quinazolinone derivatives. [] explores the synthesis and evaluation of heterocyclic-fused quinoxalinones and quinazolinones as potential excitatory amino acid antagonists.
  • Development of Novel Heterocyclic Systems: [] utilizes a 7,8-dichloro-3H-quinazolin-4-one derivative to synthesize a new heterocyclic system, pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, potentially leading to compounds with novel biological activities.

3,5-Dichloro-4,5-dihydro-3H-benzo[e][1,4]diazepine-2-carbonitrile

Compound Description: 3,5-Dichloro-4,5-dihydro-3H-benzo[e][1,4]diazepine-2-carbonitrile is a product formed during the unexpected transformation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones when subjected to certain nucleophilic, thermal, oxidative, and reductive conditions [].

2-(4-substituted-1,2,5-thiadiazol-3-yl)quinazolin-4(3H)-ones

Compound Description: This represents a class of compounds formed through the unexpected ring transformation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones under specific reaction conditions []. The "4-substituted" indicates variability in the substituent at the 4-position of the thiadiazole ring.

7-Chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines

Compound Description: This class of compounds, represented by structures 3a-g in the paper, features a novel heterocyclic system. They were synthesized through the cyclocondensation reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with various 3-substituted 4-amino-1,2,4-triazole-5-thiones [].

3-(4-chlorophenyl)-9-methylthio-7,8-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-one

Compound Description: This compound (structure 4 in the paper) is a hydrolysis byproduct observed during the synthesis of 7-chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, specifically when using 4-amino-3-(4-chlorophenyl)-1,2,4-triazole-5-thione as a starting material [].

7-Methoxy-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Compound Description: This compound (structure 6 in the paper) is formed by treating 7-chloro-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-6-ol (structure 5 in the paper) with sodium methoxide [].

6,7-Dimethoxy-5-methyl-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Compound Description: This compound (structure 7 in the paper) is obtained by reacting 7-chloro-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-6-ol (structure 5 in the paper) with iodomethane in the presence of excess sodium methoxide [].

Substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones

Compound Description: This series of compounds (represented as 4 in the paper) was synthesized and evaluated for its excitatory amino acid antagonist activity, particularly targeting AMPA and glycine binding sites []. The "substituted" term denotes variations in the substituents attached to the core triazoloquinoxalinone structure.

1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one

Compound Description: This specific triazoloquinoxalinone derivative (4d in the paper) demonstrated notable affinity for the AMPA receptor (IC50 = 0.83 μM) and antagonistic effects against AMPA-induced depolarization (IC50 = 44 μM) [].

7,8-Dichloroimidazo[1,2-a]quinoxalin-4(5H)-one

Compound Description: This compound (structure 7 in the paper) was synthesized as part of a series exploring excitatory amino acid pharmacology []. It displayed affinity for the glycine binding site with an IC50 of 1.26 μM.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the CXCR3 chemokine receptor []. This compound blocks the action of chemokines CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and a potent non-competitive antagonist of the CXCR3 chemokine receptor []. It exhibits inverse agonist activity at the constitutively active CXCR3 N3.35A mutant.

Decanoic acid {1-[3-(4-cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-(2-dimethylaminoethyl)amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a non-competitive antagonist of the CXCR3 chemokine receptor []. It shares the quinazolinone core structure with 7,8-dichloro-3H-quinazolin-4-one.

1,3-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound identified as a non-competitive antagonist of the CXCR3 chemokine receptor, demonstrating inverse agonism at the constitutively active CXCR3 N3.35A mutant [].

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779, a quaternary ammonium anilide, is another non-competitive CXCR3 chemokine receptor antagonist. Unlike other CXCR3 antagonists discussed, it exhibits weak partial inverse agonism at the CXCR3 N3.35A mutant [].

Properties

CAS Number

17395-39-0

Product Name

7,8-dichloro-3H-quinazolin-4-one

IUPAC Name

7,8-dichloro-3H-quinazolin-4-one

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03

InChI

InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI Key

LUAJVEZUTYZKHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.